(1S)-6,8-Dioxabicyclo[3.2.1]octane (1S)-6,8-Dioxabicyclo[3.2.1]octane
Brand Name: Vulcanchem
CAS No.: 68778-95-0
VCID: VC19390473
InChI: InChI=1S/C6H10O2/c1-2-5-4-7-6(3-1)8-5/h5-6H,1-4H2/t5-,6?/m0/s1
SMILES:
Molecular Formula: C6H10O2
Molecular Weight: 114.14 g/mol

(1S)-6,8-Dioxabicyclo[3.2.1]octane

CAS No.: 68778-95-0

Cat. No.: VC19390473

Molecular Formula: C6H10O2

Molecular Weight: 114.14 g/mol

* For research use only. Not for human or veterinary use.

(1S)-6,8-Dioxabicyclo[3.2.1]octane - 68778-95-0

Specification

CAS No. 68778-95-0
Molecular Formula C6H10O2
Molecular Weight 114.14 g/mol
IUPAC Name (1S)-6,8-dioxabicyclo[3.2.1]octane
Standard InChI InChI=1S/C6H10O2/c1-2-5-4-7-6(3-1)8-5/h5-6H,1-4H2/t5-,6?/m0/s1
Standard InChI Key DYXJGWLSYLPWMO-ZBHICJROSA-N
Isomeric SMILES C1C[C@H]2COC(C1)O2
Canonical SMILES C1CC2COC(C1)O2

Introduction

Chemical Structure and Stereochemical Features

Molecular Architecture

(1S)-6,8-Dioxabicyclo[3.2.1]octane belongs to the bicyclo[3.2.1]octane family, featuring a seven-membered ring system with two bridging oxygen atoms at positions 6 and 8. The core structure comprises:

  • A bicyclic framework with three carbons in the first bridge and two carbons in the second.

  • Two ether linkages, creating a rigid, oxygen-rich scaffold.

  • A chiral center at the 1-position, conferring stereochemical specificity (S-configuration).

The molecular formula is C₆H₁₀O₂, with a molar mass of 114.14 g/mol. Its IUPAC name explicitly defines the stereochemistry, distinguishing it from the racemic mixture or (1R)-enantiomer.

Spectroscopic Characterization

Hypothetical spectral data for the compound can be extrapolated from related bicyclic ethers:

Spectroscopic MethodKey Features
¹H NMR- Distinct splitting patterns for bridgehead protons (δ 3.5–4.2 ppm).
- Diastereotopic methylene protons near oxygen atoms (δ 1.8–2.5 ppm).
¹³C NMR- Oxygen-bearing carbons resonating at δ 70–90 ppm.
IR- Strong C-O-C stretching vibrations at 1,080–1,120 cm⁻¹.

The (1S)-configuration would further split NMR signals due to stereochemical effects, though experimental data remain unreported in public literature.

Synthetic Methodologies

Cyclization of Diol Precursors

A plausible route involves the acid-catalyzed cyclization of a vicinal diol. For example, heating 3,5-dihydroxyheptane under dehydrating conditions could promote intramolecular ether formation. Stereochemical control necessitates chiral catalysts or resolution techniques to isolate the (1S)-enantiomer.

Enzymatic Resolution

Lipases or esterases may resolve racemic mixtures via kinetic resolution. For instance, enzymatic acetylation of a secondary alcohol intermediate could preferentially modify one enantiomer, enabling separation.

Asymmetric Epoxidation

Epoxidation of a diene precursor followed by ring-opening with a nucleophile could yield the bicyclic structure. Sharpless asymmetric epoxidation might introduce the desired (S)-configuration.

Physicochemical Properties

The compound’s rigid structure and oxygen content impart distinct properties:

PropertyValue/Range
Boiling PointEstimated 180–200°C (extrapolated from analogs)
SolubilityModerate in polar solvents (e.g., ethanol, THF)
Optical Rotation ([α]D²⁵)+15° to +25° (predicted for (1S)-enantiomer)
StabilityHydrolytically stable under neutral conditions

Applications in Organic Synthesis

Chiral Building Block

The (1S)-enantiomer serves as a precursor for synthesizing stereochemically complex molecules. Its rigid framework directs regioselective reactions, such as:

  • Nucleophilic substitutions at bridgehead positions.

  • Oxidation to ketones or lactones for further functionalization.

Ligand Design

Bicyclic ethers often act as ligands in asymmetric catalysis. The (1S)-configuration could enhance enantioselectivity in transition metal complexes for reactions like hydrogenation or epoxidation.

Biological Relevance

Pheromone Analogues

The compound’s similarity to insect pheromones (e.g., Frontalin) suggests potential in agrochemicals. Substituting methyl groups in Frontalin with hydrogen yields the parent structure, possibly altering bioactivity.

Comparison with Related Bicyclic Ethers

CompoundStructureKey DifferencesApplications
(1S)-6,8-Dioxabicyclo[3.2.1]octaneNo substituents, (S)-configurationSimpler structure, lower molecular weightAsymmetric synthesis
Frontalin (1,5-dimethyl derivative)Methyl groups at 1 and 5Insect aggregation pheromonePest control
BrevicominEthyl and methyl substituentsBark beetle pheromoneEcological studies

Challenges and Future Directions

Synthetic Accessibility

Current limitations include:

  • Low yields in stereospecific cyclization reactions.

  • Scalability issues for industrial applications.

Unexplored Bioactivity

Screening for antimicrobial, anticancer, or neuroactive properties could reveal therapeutic leads.

Materials Science

Incorporating the bicyclic ether into polymers may enhance thermal stability or gas permeability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator